BenchChemオンラインストアへようこそ!

4-(Dimethylazaniumyl)butanoate

Electrochemiluminescence Biosensing Protein detection

4-(Dimethylazaniumyl)butanoate, systematically named 4-(dimethylamino)butyric acid (DMBA; CAS 693-11-8 as the neutral form; CAS 69954-66-1 as the hydrochloride salt), is a C6H13NO2 zwitterionic γ-aminobutyric acid (GABA) analogue in which the primary amine of GABA is replaced by a tertiary dimethylamino group. This N,N-dimethylation fundamentally alters the molecule's acid–base profile, lipophilicity, and covalent conjugation capacity relative to its parent scaffold GABA.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B8410834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylazaniumyl)butanoate
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCC(=O)[O-]
InChIInChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
InChIKeyOXOWTLDONRGYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylazaniumyl)butanoate (DMBA): A Zwitterionic GABA Analogue for Electrochemiluminescence Labeling, Ionizable Lipid Design, and Prodrug Engineering


4-(Dimethylazaniumyl)butanoate, systematically named 4-(dimethylamino)butyric acid (DMBA; CAS 693-11-8 as the neutral form; CAS 69954-66-1 as the hydrochloride salt), is a C6H13NO2 zwitterionic γ-aminobutyric acid (GABA) analogue in which the primary amine of GABA is replaced by a tertiary dimethylamino group [1]. This N,N-dimethylation fundamentally alters the molecule's acid–base profile, lipophilicity, and covalent conjugation capacity relative to its parent scaffold GABA [2]. The compound exists as a zwitterion in aqueous solution at physiological pH, with a free base melting point of 99–106 °C (lit.) and a hydrochloride salt melting point of 153–155 °C that provides distinct handling advantages for solution-phase peptide synthesis . DMBA serves as the functional headgroup in the clinically approved ionizable lipid DLin-MC3-DMA (Onpattro®) and as a covalently taggable electrochemiluminescence coreactant analogue of tripropylamine [3].

Why GABA or 4-Aminobutyric Acid Cannot Replace 4-(Dimethylazaniumyl)butanoate in ECL Labeling, LNP Formulation, or Prodrug Design


Although 4-(dimethylazaniumyl)butanoate shares the γ-aminobutyric acid backbone with the neurotransmitter GABA, simple in-class substitution with GABA or its esters fails across all three validated application domains. In electrochemiluminescence detection, GABA lacks the tertiary amine required to function as a Ru(bpy)₃²⁺ coreactant; DMBA's dimethylamino group is essential for generating the ECL signal via the oxidative-reduction pathway, directly analogous to tripropylamine but with the critical advantage of covalent taggability onto biomolecules [1]. In lipid nanoparticle design, the dimethylamino headgroup of DLin-MC3-DMA confers an apparent pKa of ~6.4 within the LNP membrane—a value precisely engineered to achieve endosomal escape upon acidification—whereas a primary-amine-based lipid would exhibit a pKa too high (>9) for pH-responsive cargo release [2]. In prodrug applications, the 4-dimethylaminobutyrate ester hydrolysis half-life of 334 minutes in human plasma provides a sustained-release window that is unattainable with GABA esters, which hydrolyze with fundamentally different kinetics due to the altered electronic and steric environment around the ester bond [3].

Head-to-Head Quantitative Differentiation Evidence for 4-(Dimethylazaniumyl)butanoate Against Closest Comparators


ECL Sensitivity: DMBA Labeling with Gold Nanoparticle Amplification Delivers 10-Fold (BSA) and 6-Fold (IgG) Enhancement Over Direct Electrode Immobilization

In a direct head-to-head comparison within the same experimental system, 4-(dimethylamino)butyric acid (DMBA) labeling combined with gold nanoparticle amplification produced a 10-fold sensitivity enhancement for bovine serum albumin (BSA) detection and a 6-fold enhancement for immunoglobulin G (IgG) over the baseline method of direct protein immobilization on the electrode using DMBA labeling [1]. DMBA functions as a covalently taggable analogue of tripropylamine (TPA), the traditional solution-phase ECL coreactant. Unlike TPA, which requires addition to the bulk solution and cannot be localized to the analyte, DMBA can be conjugated directly to (anti)analytes via its carboxylic acid moiety, enabling proximity-dependent signal generation at the electrode surface. The DMBA-labeled assay achieved linear quantification ranges of 1–80 μg/mL for BSA and 5–100 μg/mL for IgG, consuming only 50 μL of sample, with relative standard deviations of 8.4% and 10.2% respectively for five replicate determinations [1]. The authors explicitly cite higher biocompatibility and lower cost as the main advantages of DMBA labeling over traditional Ru(bpy)₃²⁺ labeling [1].

Electrochemiluminescence Biosensing Protein detection

Hepatic Gene Silencing Potency: DLin-MC3-DMA LNPs Achieve ~1000-Fold Greater siRNA Potency Versus the Predecessor Lipid DLin-DMA, with an ED50 of 0.005 mg/kg in Mice

The ionizable lipid DLin-MC3-DMA, which incorporates the 4-dimethylaminobutyrate headgroup as its pH-responsive element, was systematically optimized across a library of headgroup modifications. In the murine Factor VII gene silencing model, DLin-MC3-DMA-based lipid nanoparticles achieved an ED50 of 0.005 mg/kg siRNA—an approximately 1000-fold improvement in hepatic gene silencing potency relative to the first-generation ionizable lipid DLin-DMA, which carries a different amino headgroup [1]. The structure–activity relationship study established a tight correlation between the lipid's apparent pKa and in vivo silencing potency, identifying an optimal pKa range of 6.2–6.5 that DLin-MC3-DMA (pKa ~6.4) satisfies precisely [1]. In non-human primates, the same formulation achieved an ED50 of <0.03 mg/kg for transthyretin silencing [1]. This quantitative differentiation is the basis for DLin-MC3-DMA's selection as the ionizable lipid in Onpattro® (patisiran), the first FDA-approved siRNA therapeutic [2].

Lipid nanoparticles siRNA delivery Gene silencing

Organ-Selective Delivery: DLin-MC3-DMA (pKa ~6.4) Is Optimally Potent for Intravenous Administration, While DLin-KC2-DMA (pKa ~6.8) Favors Intramuscular Delivery

A direct five-lipid comparison of DLin-MC3-DMA, DLin-KC2-DMA, DLin-DMA, DODMA, and DODAP in FLuc mRNA LNPs revealed that ionizable lipid pKa governs both administration-route potency and off-target liver expression. DLin-MC3-DMA, with an apparent pKa in the LNP that is 0.4 units lower than DLin-KC2-DMA, was the most potent lipid for intravenous (IV) administration, producing the highest total flux in liver at 4 h post-injection [1]. Conversely, DLin-KC2-DMA was the most potent lipid for intramuscular (IM) administration [1]. Notably, for IM administration, DLin-MC3-DMA exhibited a significantly higher liver-to-muscle expression ratio—an undesirable off-target effect associated with its lower pKa, lower isoelectric point, and more negatively charged LNP surface [1]. In separate pDNA delivery studies, DLin-KC2-DMA facilitated higher in vivo transfection than DLin-MC3-DMA, while both outperformed DODAP [2]. These data demonstrate that the pKa difference between these two closely related 4-dimethylaminobutyrate-derived lipids (differing only in the linker region between headgroup and lipid tails) translates into quantifiably distinct organ-selectivity profiles.

Organ-selective gene delivery pKa tuning Lipid nanoparticle biodistribution

Prodrug Hydrolysis Rate: 4-Dimethylaminobutyrate Ester Provides a 334-Minute Plasma Half-Life—5- to 28-Fold Longer Than Alternative Amino Acid Ester Promoieties

In a systematic head-to-head comparison of eight amino acid ester prodrugs of metronidazole evaluated under identical conditions (80% human plasma, 37 °C), the 4-dimethylaminobutyrate ester exhibited a hydrolysis half-life (t₁/₂) of 334 minutes [1]. This represents a 5.3-fold longer half-life than 4-morpholinoacetate (30 min), a 7.3-fold longer half-life than 3-dimethylaminopropionate (46 min), a 28-fold longer half-life than N,N-dimethylglycinate (12 min), and an 8.1-fold longer half-life than glycinate (41 min) [1]. The 4-dimethylaminobutyrate ester was the second-most stable among all esters tested, surpassed only by 4-methyl-1-piperazinoacetate (523 min) [1]. All hydrolyses followed strict first-order kinetics with complete reversion to the parent drug metronidazole [1]. The hydrochloride salts of all esters exhibited water solubility exceeding 20% w/v [1]. This tunable hydrolysis profile is directly attributable to the combination of the four-carbon spacer length and the steric/electronic effects of the terminal dimethylamino group, which collectively modulate esterase accessibility.

Prodrug design Enzymatic hydrolysis Sustained release

Transdermal Penetration: Testosteronyl-4-Dimethylaminobutyrate HCl Achieves Over 60-Fold Higher Skin Penetration Rate and >15,000-Fold Higher Aqueous Solubility Than Parent Testosterone

The prodrug testosteronyl-4-dimethylaminobutyrate hydrochloride (TSBH), in which the 4-dimethylaminobutyrate moiety is esterified to the 17β-hydroxyl of testosterone, was directly compared to unmodified testosterone in in vitro human skin penetration studies. TSBH exhibited over 60 times higher skin penetration rate than testosterone [1]. This enhancement is mechanistically attributable to a profound solubility improvement: TSBH aqueous solubility exceeds 150 mg/mL, compared to approximately 0.01 mg/mL for testosterone—a greater than 15,000-fold increase [1]. The tertiary amine in the promoiety is specifically credited for improving skin permeability of this lipophilic drug [1]. Additionally, TSBH demonstrated a plasma half-life of 44 hours after transdermal application, indicating prolonged systemic exposure [1]. These data established the 4-dimethylaminobutyrate ester as a validated prodrug strategy for converting poorly soluble, slowly permeating steroids into viable transdermal candidates, with potential to reduce patch size and enable application to less permeable skin sites [1].

Transdermal delivery Prodrug solubility Skin penetration enhancement

Physicochemical Handling: Hydrochloride Salt Form Enables Solution-Phase Peptide Synthesis with 153–155 °C Melting Point, Contrasting with the Hygroscopic Free Zwitterion (mp 99–106 °C)

4-(Dimethylazaniumyl)butanoate is commercially supplied in two distinct forms with divergent handling properties: the free zwitterion/base (CAS 693-11-8, mp 99–106 °C lit., MW 131.17 g/mol, predicted density 1.0 ± 0.1 g/cm³, boiling point 219.0 ± 23.0 °C) and the hydrochloride salt (CAS 69954-66-1, mp 153–155 °C lit., MW 167.63 g/mol, hygroscopic) . While both forms are water-soluble reflecting the polar zwitterionic character, the hydrochloride salt is explicitly validated for reaction type: solution-phase peptide synthesis, where it serves as a non-standard amino acid building block . The higher melting point of the HCl salt (153–155 °C vs. 99–106 °C) provides improved room-temperature solid-state stability during storage and weighing, though the hygroscopic nature necessitates storage under dry inert gas . In contrast, the free base offers lower molecular weight per reactive equivalent (131.17 vs. 167.63 g/mol) for applications where stoichiometric efficiency is prioritized. Compared to GABA (mp 203.7 °C decomp., pKa 4.23 COOH / 10.43 NH₂), the dimethylamino modification lowers the amino-group pKa (predicted ~9.17 for DMBA), shifting the isoelectric point and altering the pH-dependent solubility profile [1].

Peptide synthesis Salt form selection Solid-state handling

Evidence-Backed Procurement Scenarios Where 4-(Dimethylazaniumyl)butanoate or Its Derivatives Outperform Alternatives


Electrochemiluminescence Biosensor Development Requiring Covalent Protein Labeling with Built-In Coreactant Function

For research groups building Ru(bpy)₃²⁺-based ECL immunoassays or aptasensors, procurement of 4-(dimethylamino)butyric acid (free base, CAS 693-11-8) as the labeling reagent eliminates the need for separate Ru(bpy)₃²⁺ conjugation steps. As demonstrated by Yin et al. (2005), DMBA labeling combined with gold nanoparticle amplification yields 10-fold (BSA) and 6-fold (IgG) sensitivity gains over direct electrode immobilization, with the tertiary dimethylamino group serving as the coreactant that generates the ECL signal upon potential application in Ru(bpy)₃²⁺ solution [1]. This scenario is specifically relevant when: (a) the target analyte concentration falls in the low μg/mL range; (b) sample volumes are limited (~50 μL); and (c) lower cost and higher biocompatibility are prioritized over the traditional Ru(bpy)₃²⁺ labeling approach. Further sensitivity gains to the picomolar range are achievable by using DMBA-coated platinum nanoparticles (DMBA@PtNPs) as enhancers for solid-state ECL aptasensors, which have demonstrated a detection limit of 0.4 pM for thrombin [2].

Formulation of FDA-Approved Lipid Nanoparticles for Hepatic siRNA Delivery Using the Clinically Validated Ionizable Lipid DLin-MC3-DMA

Teams developing LNP-based siRNA or mRNA therapeutics for liver targets should specify DLin-MC3-DMA (CAS 1224606-06-7) as the ionizable lipid component. The dimethylaminobutyrate headgroup confers an apparent pKa of ~6.4 within the LNP membrane—the optimal value identified through systematic structure–activity analysis across dozens of headgroup variants for achieving endosomal escape and hepatic gene silencing [1]. In the murine Factor VII model, DLin-MC3-DMA LNPs achieved an ED50 of 0.005 mg/kg, representing an approximately 1000-fold potency advantage over the predecessor lipid DLin-DMA [1]. This lipid is the clinically approved ionizable component of Onpattro® (patisiran), the first FDA-approved siRNA therapeutic, providing a regulatory precedent that simplifies CMC documentation for follow-on formulations [2]. Procurement note: DLin-MC3-DMA is the preferred ionizable lipid for intravenous hepatic delivery; for intramuscular administration (e.g., mRNA vaccines), DLin-KC2-DMA or ALC-0315 may be more appropriate due to the pKa-dependent organ-selectivity differences documented in head-to-head comparisons [3].

Sustained-Release Prodrug Design Requiring an Intermediate Plasma Hydrolysis Half-Life of ~5–6 Hours

Medicinal chemistry teams seeking a water-soluble ester promoiety that provides sustained drug release over several hours—without the excessively slow hydrolysis of piperazinoacetate esters (523 min) or the overly rapid cleavage of glycinate (41 min) or dimethylglycinate (12 min) esters—should specify the 4-dimethylaminobutyrate moiety. The half-life of 334 minutes (~5.6 h) in 80% human plasma at 37 °C, as established by Bundgaard et al. (1984) across eight comparative ester substrates, positions this promoiety in a uniquely tunable middle range [1]. The hydrochloride salt form of the resulting prodrug ester reliably confers >20% w/v aqueous solubility, addressing a second critical parameter for intravenous or transdermal formulation [1]. This scenario is particularly applicable to: (a) parenteral prodrugs requiring complete activation within a single dosing interval; (b) transdermal systems where the ester must survive epidermal esterase exposure long enough to reach the dermal circulation; and (c) S1P₁ receptor antagonist prodrugs, where the 4-dimethylaminobutyric acid methyl ester has been clinically validated for in vivo hydrolysis to the active carboxylic acid [2].

Solution-Phase Peptide Synthesis Incorporating a Non-Standard, Tertiary-Amine-Containing Amino Acid Building Block

Peptide chemists requiring a GABA-derived building block with a tertiary amine for modulating peptide physicochemical properties—such as solubility, receptor binding kinetics, or resistance to metabolic deamination—should procure the hydrochloride salt (CAS 69954-66-1) rather than the free base. The HCl salt (mp 153–155 °C) is explicitly validated for solution-phase peptide synthesis and provides superior handling characteristics: the higher melting point reduces the risk of solid-state degradation during ambient storage, and the pre-formed hydrochloride eliminates the need for in situ acidification before coupling [1]. The dimethylamino group imparts distinct properties compared to the primary amine of GABA: reduced hydrogen-bond donor capacity (tertiary vs. primary amine), increased lipophilicity, and resistance to monoamine oxidase metabolism. This building block is particularly relevant for designing peptide ligands with altered receptor subtype selectivity, as the N,N-dimethyl modification can shift the pKa of the amino terminus significantly (predicted pKa ~9.17 vs. 10.43 for GABA), altering the protonation state at physiological pH [2]. Procurement note: the hygroscopic nature of the HCl salt mandates storage under dry inert gas to prevent water uptake that could compromise coupling stoichiometry [1].

Quote Request

Request a Quote for 4-(Dimethylazaniumyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.